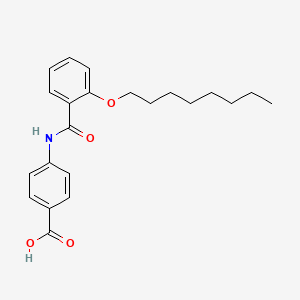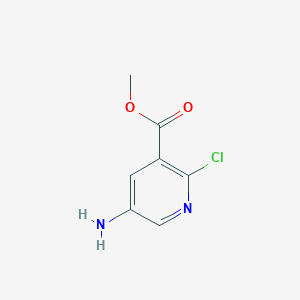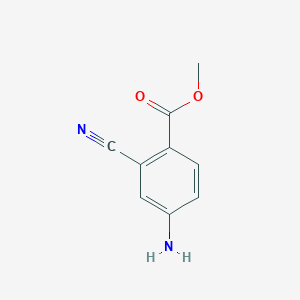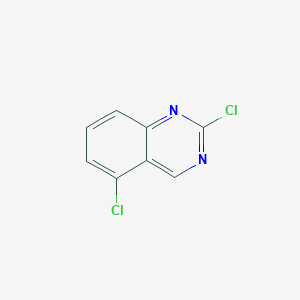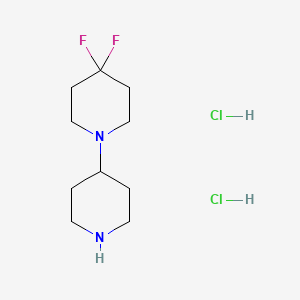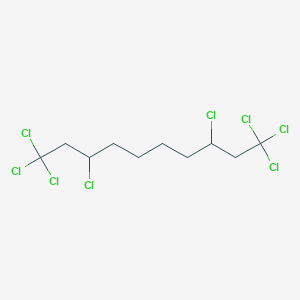
1,1,1,3,8,10,10,10-Octachlorodecane
Vue d'ensemble
Description
1,1,1,3,8,10,10,10-Octachlorodecane is a type of chlorinated paraffin (CP), which is an emerging class of organic halogen compounds . CPs have been manufactured with high production volume and widely used as flame retardants, plasticizers, paints, cutting fluids for metal working, sealing materials, and lubricant additives .
Chemical Reactions Analysis
This compound can undergo various environmental transformations, including thermal decomposition, photolytic and photocatalytic degradation, biological metabolism, and atmospheric transformation . Dechlorination is considered as the major reaction pathway .Applications De Recherche Scientifique
Atmospheric Transformation Studies
1,1,1,3,8,10,10,10-Octachlorodecane, as a short-chain chlorinated paraffin (SCCP), undergoes significant transformation in the air phase. Research by Li et al. (2019) revealed that reactive phytogenic volatile organic compounds (PVOCs) from pumpkin seedlings can increase the transformation of SCCPs in air under light and experimental conditions. This provides insights into the potential atmospheric fate of such compounds (Li et al., 2019).
Electrochemical Reduction Studies
In a study focused on electrochemical reduction, Mubarak and Peters (1996) explored the reduction of similar compounds at carbon cathodes in dimethylformamide. They found that the reduction process involves cleavage of carbon-halogen bonds and formation of various products, illustrating the electrochemical behavior of chlorinated compounds (Mubarak & Peters, 1996).
Host-Guest Complexation Studies
Zhang et al. (2002) investigated derivatives of azoalkanes, including those structurally related to this compound, for their host-guest inclusion complexes with beta-cyclodextrin. This study provides a foundation for understanding how similar compounds interact in complexation reactions (Zhang et al., 2002).
Studies on Size Selectivity and Binding in Macrocycles
Newcomb, Horner, and Blanda (1987) conducted research on macrobicyclic hosts, which are structurally related to this compound. Their study on complexation of chloride ion by these hosts highlights the significance of size selectivity and cooperative binding in macrocycles, which could be relevant for understanding the behavior of octachlorodecane derivatives (Newcomb, Horner, & Blanda, 1987).
Corrosion Inhibition Research
Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic solutions. Although not directly studying this compound, their research contributes to understanding how chlorinated and cyclic compounds can serve as corrosion inhibitors (Chafiq et al., 2020).
Polymerization Studies
Okada, Sumitomo, and Sumi (1982) conducted polymerization studies on bicyclic acetals, which are relevant to understanding the reactivity and potential applications of this compound in polymer science (Okada, Sumitomo, & Sumi, 1982).
Safety and Hazards
Chlorinated paraffins, including 1,1,1,3,8,10,10,10-Octachlorodecane, have raised considerable concern due to their environmental persistence and possible toxic effects . They have been ubiquitously detected in multiple environmental matrices including water, sediment, air, soil, biota and humans worldwide .
Orientations Futures
Future research could focus on the comprehensive understanding of the environmental behaviors and fate of 1,1,1,3,8,10,10,10-Octachlorodecane, as well as the development of promising remediation strategies for pollution control . Photodegradation and photocatalysis are suggested as feasible techniques for efficient removal of short-chain chlorinated paraffins from water matrices .
Propriétés
IUPAC Name |
1,1,1,3,8,10,10,10-octachlorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl8/c11-7(5-9(13,14)15)3-1-2-4-8(12)6-10(16,17)18/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKDARFGOJVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(CC(Cl)(Cl)Cl)Cl)CC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699600 | |
| Record name | 1,1,1,3,8,10,10,10-Octachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
601523-23-3 | |
| Record name | 1,1,1,3,8,10,10,10-Octachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424212.png)
![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424213.png)
![6-Chloro-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424214.png)
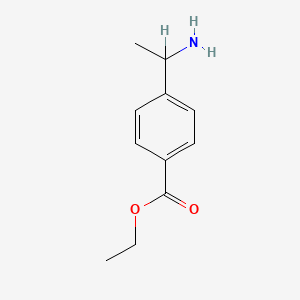
![5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424217.png)
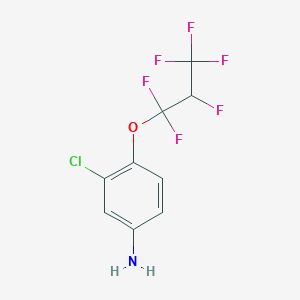
![[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B1424220.png)
